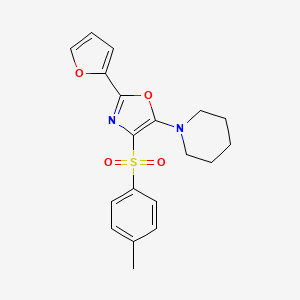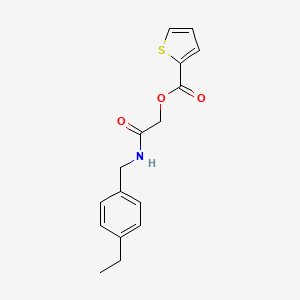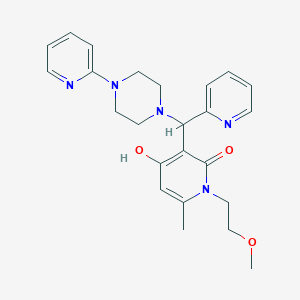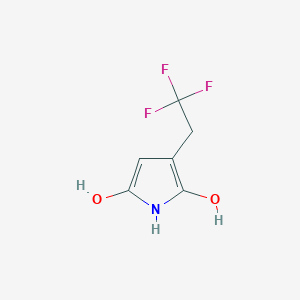
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrrole derivative that has a trifluoroethyl group attached to the pyrrole ring. This compound has unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is not fully understood. However, it is believed that 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol reacts with ROS in cells, resulting in the formation of a fluorescent product. The fluorescence of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is directly proportional to the concentration of ROS in the cell. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been shown to chelate iron ions, resulting in a change in its fluorescence.
Biochemical and Physiological Effects
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been shown to have no significant biochemical or physiological effects on cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is a non-toxic compound that does not interfere with cellular processes. This makes 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol an ideal probe for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its high sensitivity and selectivity for ROS detection. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is also a non-toxic compound that does not interfere with cellular processes. The primary limitation of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in scientific research. One potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of ROS in vivo. This would involve the development of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol-based imaging agents for use in animal models. Another potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of iron ions in biological systems. This could lead to the development of new diagnostic tools for iron-related diseases. Finally, the synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol derivatives with improved solubility and fluorescence properties could lead to the development of new probes for use in biological systems.
Méthodes De Synthèse
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol involves the reaction of 2,5-dimethoxytetrahydrofuran with trifluoroacetaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as the main product. The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is relatively simple and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been used in various scientific research applications due to its unique properties. One of the primary uses of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is an excellent probe for ROS detection due to its high sensitivity and selectivity. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been used as a fluorescent probe for the detection of iron ions in cells.
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOHJDHLIGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1CC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


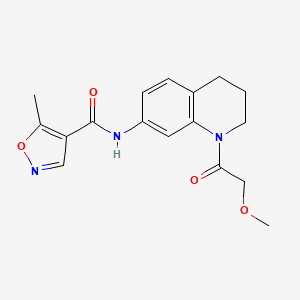
![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2674121.png)
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)



![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)
![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

